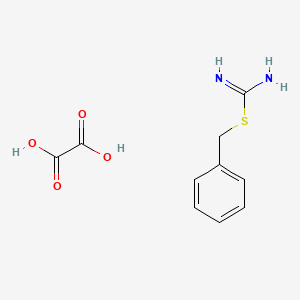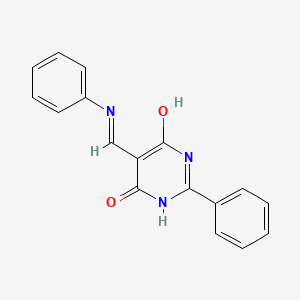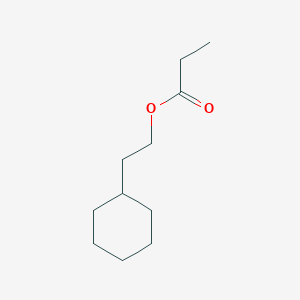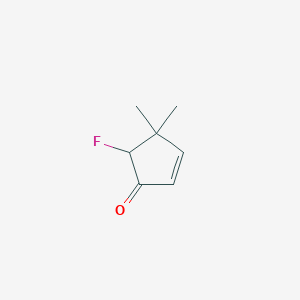
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane is a bicyclic compound with the molecular formula C10H18O3. This compound is part of the trioxabicyclo family, which is characterized by a bicyclic structure containing three oxygen atoms. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl and ethyl derivatives with orthoesters in the presence of a Lewis acid catalyst. The reaction is carried out at low temperatures to ensure the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process to meet industrial demands .
化学反応の分析
Types of Reactions
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades .
類似化合物との比較
Similar Compounds
- 4-Ethyl-2,6,7-trioxabicyclo(2.2.2)octane
- 4-Isopropyl-2,6,7-trioxabicyclo(2.2.2)octane
- 4-tert-Butyl-2,6,7-trioxabicyclo(2.2.2)octane
Uniqueness
1-Butyl-4-ethyl-2,6,7-trioxabicyclo(2.2.2)octane is unique due to its specific butyl and ethyl substituents, which confer distinct chemical and physical properties. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not fulfill .
特性
CAS番号 |
60028-23-1 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
1-butyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-11-12-7-10(4-2,8-13-11)9-14-11/h3-9H2,1-2H3 |
InChIキー |
UACPCNQAIPLTOI-UHFFFAOYSA-N |
正規SMILES |
CCCCC12OCC(CO1)(CO2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)


![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)




![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)





